Sodium 3,5,6-trichloropyridin-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

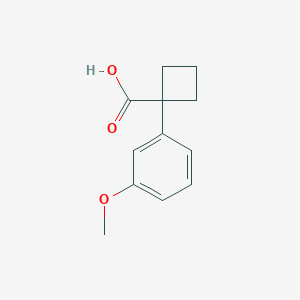

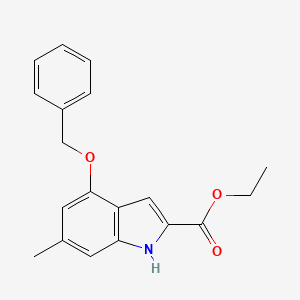

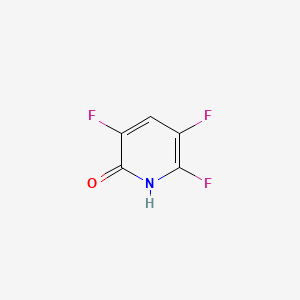

Sodium 3,5,6-trichloropyridin-2-olate (STCP) is a compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.41 g/mol . It is a necessary precursor compound for the production of chlorpyrifos and triclopyr, which are extensively used as a pesticide and herbicide, respectively .

Synthesis Analysis

While specific synthesis methods for STCP were not found in the search results, it is known that STCP is an intermediate in the production of chlorpyrifos .

Molecular Structure Analysis

The InChI code for STCP is 1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1 . Its canonical SMILES is C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] .

Physical And Chemical Properties Analysis

STCP is a solid at room temperature . It has a topological polar surface area of 36 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

科学的研究の応用

Sodium 3,5,6-trichloropyridin-2-olate has been widely used in scientific research, particularly in the fields of catalysis, biochemistry, and physiology. In catalysis, it has been used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals. In biochemistry, it has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs. In physiology, it has been used to study the effects of drugs on the nervous system and the cardiovascular system.

作用機序

The mechanism of action of Sodium 3,5,6-trichloropyridin-2-olate is not fully understood. It is believed that the chlorine atoms in this compound interact with the nitrogen atoms in proteins and enzymes, disrupting their structure and function. This disruption leads to changes in the biochemical and physiological processes of the body.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic processes, such as the breakdown of carbohydrates and proteins. It has also been shown to reduce the production of certain neurotransmitters, such as serotonin and dopamine. In addition, it has been shown to reduce the activity of certain ion channels, such as sodium and potassium channels.

実験室実験の利点と制限

The use of Sodium 3,5,6-trichloropyridin-2-olate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, so its effects may not always be predictable.

将来の方向性

The use of Sodium 3,5,6-trichloropyridin-2-olate in scientific research is likely to continue to grow in the future. It has potential applications in the fields of catalysis, biochemistry, and physiology, and its use in drug development is likely to increase. In addition, its use in the study of ion channels and neurotransmitters is likely to increase. Finally, its use in the study of metabolic processes and its potential applications in agriculture are likely to increase in the future.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3,5,6-trichloropyridin-2-olate can be achieved through a nucleophilic substitution reaction between 3,5,6-trichloropyridine and sodium hydroxide.", "Starting Materials": [ "3,5,6-trichloropyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 3,5,6-trichloropyridine in a mixture of methanol and water.", "Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Neutralize the solution with hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Sodium 3,5,6-trichloropyridin-2-olate." ] } | |

| 37439-34-2 | |

分子式 |

C5H2Cl3NNaO |

分子量 |

221.42 g/mol |

IUPAC名 |

sodium;3,5,6-trichloropyridin-2-olate |

InChI |

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |

InChIキー |

DXEYVFFFVOFVOK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |

正規SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |

| 37439-34-2 | |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?

A: this compound is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.

Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to this compound?

A: While the abstract doesn't explicitly detail the solvent's interaction with this compound, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of this compound contributes to the environmental and cost benefits of the described synthesis method [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。